1,5-Decalindione
Overview
Description
1,5-Decalindione is an organic compound with the molecular formula C10H14O2 It is a diketone, meaning it contains two ketone functional groups This compound is part of the decalins, which are bicyclic compounds consisting of two fused cyclohexane rings
Mechanism of Action
Target of Action
This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals
Biochemical Pathways
It’s worth noting that the understanding of biochemical pathways is crucial in elucidating the mechanism of action of any compound .
Result of Action
It’s known that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers . Therefore, the results of its action would likely depend on the specific experimental context and the molecular targets it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Decalindione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5-decalinol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the oxidation process.
Another method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure of decalins. This reaction can be followed by oxidation to introduce the ketone functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Industrial methods often focus on optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1,5-Decalindione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Decalindione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and clinical trials for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1,5-Decalindione can be compared with other similar compounds, such as:
1,4-Decalindione: Another diketone with ketone groups at different positions.
1,2-Decalindione: A diketone with adjacent ketone groups.
Decalin: The parent hydrocarbon without any functional groups.
Uniqueness
This compound is unique due to the specific positioning of its ketone groups, which can influence its reactivity and potential applications. The presence of two ketone groups at the 1 and 5 positions allows for specific chemical transformations that may not be possible with other decalindiones.
Properties
IUPAC Name |
2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIFFVCLZZRCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCC2=O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301381 | |
Record name | 1,5-decalindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13913-82-1 | |
Record name | 13913-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-decalindione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research focuses on investigating the chemical reactions between 1-Methyl-2-acetylcyclohexene and two decalin-based ketones: 1-Decalone and 1,5-Decalindione []. The authors aimed to explore the products formed through condensation reactions between these compounds. This type of reaction is important in organic chemistry for building complex molecules from simpler starting materials.
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